molecular formula C15H23N5OS B10917997 6-ethyl-1-methyl-5-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

6-ethyl-1-methyl-5-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B10917997
M. Wt: 321.4 g/mol
InChI Key: UKWRNSUDDSMQTQ-UHFFFAOYSA-N
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Description

6-ethyl-1-methyl-5-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex heterocyclic compound that features a pyrazolo[4,3-d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-1-methyl-5-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-d]pyrimidine core, followed by the introduction of the ethyl, methyl, and piperidinyl groups through various substitution reactions. Common reagents used in these reactions include alkyl halides, piperidine, and thiols. The reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve heating under reflux or microwave irradiation to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, would be considered to reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-1-methyl-5-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfur-containing group or to modify the pyrazolo[4,3-d]pyrimidine core.

    Substitution: The ethyl, methyl, or piperidinyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and amines are used under conditions that may involve the use of bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

6-ethyl-1-methyl-5-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-ethyl-1-methyl-5-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors that are critical for the survival and proliferation of cancer cells or pathogens. For example, it may inhibit kinases or other signaling proteins involved in cell growth and division, leading to the suppression of tumor growth or the elimination of infectious agents.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[4,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core. Examples include 6-ethyl-1-methyl-5-{[2-(morpholin-1-yl)ethyl]sulfanyl}-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one and 6-ethyl-1-methyl-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.

    Piperidine Derivatives: Compounds containing the piperidine moiety, such as piperidine-1-carboxamide and piperidine-1-sulfonamide, are structurally similar and may exhibit similar biological activities.

Uniqueness

The uniqueness of 6-ethyl-1-methyl-5-{[2-(piperidin-1-yl)ethyl]sulfanyl}-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one lies in its specific combination of functional groups and the resulting biological activities. The presence of the piperidinyl group and the sulfur-containing moiety may confer unique properties, such as enhanced binding affinity to molecular targets or improved pharmacokinetic profiles.

Properties

Molecular Formula

C15H23N5OS

Molecular Weight

321.4 g/mol

IUPAC Name

6-ethyl-1-methyl-5-(2-piperidin-1-ylethylsulfanyl)pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C15H23N5OS/c1-3-20-14(21)13-12(11-16-18(13)2)17-15(20)22-10-9-19-7-5-4-6-8-19/h11H,3-10H2,1-2H3

InChI Key

UKWRNSUDDSMQTQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=NN2C)N=C1SCCN3CCCCC3

Origin of Product

United States

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